molecular formula C14H14O2 B14685220 Bis(o-tolyl) peroxide CAS No. 35112-60-8

Bis(o-tolyl) peroxide

Cat. No.: B14685220
CAS No.: 35112-60-8
M. Wt: 214.26 g/mol
InChI Key: FFHGJCBXRQUCED-UHFFFAOYSA-N
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Description

Bis(o-tolyl) peroxide: is an organic compound with the molecular formula C14H14O2 . It is a type of peroxide, characterized by the presence of a peroxide bond (O-O) between two o-tolyl groups. This compound is known for its applications in organic synthesis and as an initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(o-tolyl) peroxide can be synthesized through the oxidation of o-tolyl compounds. One common method involves the reaction of o-tolyl magnesium bromide with hydrogen peroxide in the presence of a catalyst. The reaction typically takes place in an organic solvent such as ether or tetrahydrofuran (THF) at low temperatures to prevent decomposition of the peroxide bond.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous side reactions.

Chemical Reactions Analysis

Types of Reactions: Bis(o-tolyl) peroxide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.

    Reduction: Under certain conditions, it can be reduced to form o-tolyl alcohols.

    Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide bond.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

    Substitution: Catalysts such as transition metal complexes can facilitate the cleavage of the peroxide bond, allowing for substitution reactions.

Major Products:

    Oxidation: o-Tolyl alcohols and ketones.

    Reduction: o-Tolyl alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Bis(o-tolyl) peroxide is widely used as an initiator in polymerization reactions, particularly in the production of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it an effective catalyst for initiating chain reactions in polymer synthesis.

Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of oxidative stress on cells. It helps in understanding the mechanisms of cell damage and the role of antioxidants in protecting cells from oxidative damage.

Industry: In the industrial sector, this compound is used as a curing agent for resins and as a cross-linking agent in the production of rubber and plastics. Its ability to initiate polymerization reactions makes it valuable in the manufacturing of various polymer-based materials.

Mechanism of Action

The mechanism of action of bis(o-tolyl) peroxide involves the cleavage of the peroxide bond to form two o-tolyl radicals. These radicals can then interact with other molecules, initiating a chain reaction. In polymerization reactions, the radicals react with monomers to form polymer chains. In biological systems, the radicals can cause oxidative damage to cellular components, leading to cell death or dysfunction.

Comparison with Similar Compounds

    Benzoyl peroxide: Similar to bis(o-tolyl) peroxide, benzoyl peroxide is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Di-tert-butyl peroxide: Another peroxide compound used as a radical initiator in polymerization reactions.

    Cumene hydroperoxide: Used as an initiator in polymerization and as an oxidizing agent in organic synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to generate o-tolyl radicals makes it particularly useful in the production of polymers and in studies of oxidative stress.

Properties

CAS No.

35112-60-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)peroxybenzene

InChI

InChI=1S/C14H14O2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

FFHGJCBXRQUCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OOC2=CC=CC=C2C

Origin of Product

United States

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